Dalspinin

Description

Contextualization within Natural Products Chemistry

Natural products chemistry focuses on the isolation, identification, and characterization of chemical compounds produced by living organisms. These compounds often possess diverse and valuable biological activities, making them a crucial source for drug discovery and development. Dalspinin, as a naturally occurring isoflavone (B191592), fits squarely within this domain of research. Studies in natural products chemistry aim to understand the distribution, biosynthesis, and biological functions of such secondary metabolites. sdu.dk

Origin and Isolation Sources of this compound

This compound has been isolated from several plant sources, highlighting its presence in different botanical species.

Isolation from Spermacoce hispida (Linn.)

This compound, specifically in the form of this compound-7-O-beta-D-galactopyranoside (DBG), has been isolated from Spermacoce hispida (Linn.). researchgate.netnih.gov Research involving Spermacoce hispida has focused on its traditional uses and the identification of bioactive compounds responsible for its claimed therapeutic effects. researchgate.netresearchgate.net The isolation of DBG from this plant has been part of studies investigating its potential cardioprotective effects. researchgate.netnih.gov

Isolation from Dalbergia spinosa Roxb.

This compound has also been isolated from the roots and stem bark of Dalbergia spinosa Roxb. scialert.netijsr.netnih.gov Dalbergia spinosa is a mangrove plant found in regions like Bangladesh and India and has been traditionally used for various ailments. scialert.netijsr.net The isolation of isoflavones, including this compound, from this species has been reported in chemical investigations of the plant. scialert.netijsr.netnih.gov

Isolation from Dalbergia coromandeliana

Another source of this compound is the roots of Dalbergia coromandeliana. capes.gov.brnih.govresearchgate.net Research has utilized this compound isolated from this plant for applications such as the green synthesis of gold nanoparticles, where this compound acted as both a reducing and capping agent. capes.gov.brnih.govresearchgate.net

Chemical Classification and Structural Framework of this compound

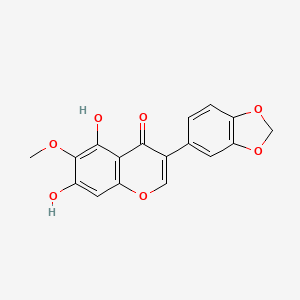

This compound is classified as an isoflavone. scialert.netnih.govnih.gov Isoflavones are a class of flavonoids that have a common structural backbone. The molecular formula of this compound is C₁₇H₁₂O₇, and its molecular weight is approximately 328.27 g/mol . nih.gov The chemical structure of this compound is described as 5,7-Dihydroxy-6-methoxy-3',4'-methylenedioxyisoflavone, or 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-methoxy-4H-chromen-4-one. nih.gov

The structural framework of this compound includes a chromen-4-one core substituted with hydroxyl, methoxy (B1213986), and a methylenedioxy-substituted phenyl group. nih.gov

Here is a table summarizing some computed properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₇ | PubChem nih.gov |

| Molecular Weight | 328.27 g/mol | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Monoisotopic Mass | 328.05830272 Da | PubChem nih.gov |

Significance of this compound in Bioactive Compound Research

This compound and its derivatives, such as this compound-7-O-beta-D-galactopyranoside, have shown promise in bioactive compound research. researchgate.netnih.gov The investigation into the biological activities of compounds isolated from natural sources like Spermacoce hispida and Dalbergia species is a key area of focus in this field. researchgate.netresearchgate.netscialert.netijsr.net

Research has explored the antioxidant potential of this compound-7-O-beta-D-galactopyranoside, demonstrating its ability to mitigate oxidative stress in in vitro models. researchgate.netnih.gov This suggests a potential role for this compound in protecting against conditions associated with oxidative damage. researchgate.netnih.gov

Furthermore, this compound has been utilized in the synthesis of gold nanoparticles, indicating its potential application in nanotechnology and catalysis due to its reducing and stabilizing properties. capes.gov.brnih.govresearchgate.net The ongoing research into the diverse biological activities and applications of this compound underscores its significance as a bioactive compound of interest in academic research. frontiersin.org

Structure

3D Structure

Properties

CAS No. |

83162-85-0 |

|---|---|

Molecular Formula |

C17H12O7 |

Molecular Weight |

328.27 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-methoxychromen-4-one |

InChI |

InChI=1S/C17H12O7/c1-21-17-10(18)5-13-14(16(17)20)15(19)9(6-22-13)8-2-3-11-12(4-8)24-7-23-11/h2-6,18,20H,7H2,1H3 |

InChI Key |

JPTHUHXDIAJESU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Extraction and Fractionation Techniques

The initial steps in isolating Dalspinin involve its removal from the source material and separation from other co-occurring phytochemicals.

The process of isolating this compound often begins with the extraction of the plant material using methanol (B129727). nih.gov For instance, in studies involving the plant Spermacoce hispida, a methanolic extract is prepared to efficiently draw out a broad range of secondary metabolites, including isoflavones. nih.gov This method is favored for its ability to solubilize polar to moderately polar compounds like this compound from the cellular matrix of the plant tissues. The plant material is typically dried, powdered, and then subjected to exhaustive extraction with methanol to ensure a high yield of the crude extract containing the target compound.

Following the initial methanolic extraction, the crude extract undergoes a series of fractionation steps to simplify the mixture. nih.gov Solvent partitioning, a technique that separates compounds based on their differential solubility in immiscible solvents, is commonly employed. myfoodresearch.com For example, the methanolic extract of S. hispida was sequentially fractionated with various solvents. nih.gov

The resulting fractions are further purified using chromatographic methods. nih.govnih.gov Column chromatography over silica (B1680970) gel is a standard procedure used to separate the components of the enriched fraction. nih.gov In one instance, an ethyl acetate (B1210297) fraction was concentrated and subjected to silica gel column chromatography, which yielded multiple fractions containing different compounds, including this compound. nih.gov This multi-step process of extraction and fractionation is crucial for isolating this compound in a pure form suitable for structural analysis. nih.govgoogle.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

Once purified, this compound is subjected to a suite of advanced spectroscopic and spectrometric analyses to unambiguously determine its chemical structure. d-nb.infomdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products like this compound. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule. d-nb.infomdpi.com The structures of this compound and its derivatives have been elucidated based on extensive spectral evidence, including ¹H-NMR and ¹³C-NMR data. researchgate.net

The ¹H-NMR spectrum provides information about the number, environment, and connectivity of protons, while the ¹³C-NMR spectrum reveals the chemical environment of each carbon atom in the molecule. silae.it Analysis of chemical shifts, coupling constants, and signal multiplicities allows for the precise assignment of the isoflavone (B191592) core and its substituents.

| Position | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| 2 | 8.41 (s) | 154.5 |

| 3 | - | 122.8 |

| 4 | - | 175.0 |

| 5 | - | 153.2 |

| 6 | 6.91 (s) | 98.5 |

| 7 | - | 158.7 |

| 8 | - | 105.9 |

| 9 | - | 152.1 |

| 10 | - | 115.6 |

| 1' | - | 124.3 |

| 2' | 7.15 (d) | 109.8 |

| 3' | - | 148.1 |

| 4' | - | 147.9 |

| 5' | 7.00 (d) | 108.5 |

| 6' | 7.06 (dd) | 121.7 |

| 6-OCH₃ | 3.77 (s) | 60.1 |

| 3',4'-OCH₂O- | 6.05 (s) | 101.4 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. semanticscholar.orgmdpi.com High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, which is critical for determining the molecular formula of this compound. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule, providing insight into its chromophoric system. nih.govmdpi.com The UV-Vis spectrum of an isoflavone like this compound is characterized by specific absorption maxima (λmax) that are indicative of the conjugated π-electron system of the 2-phenyl chromone (B188151) core. semanticscholar.orgresearchgate.net

The absorption bands observed in the UV-Vis spectrum help to confirm the class of the compound. thaiscience.info Furthermore, the addition of shift reagents can provide information about the substitution pattern, particularly the presence and location of hydroxyl groups on the isoflavone framework. This technique serves as a rapid and effective method for preliminary characterization and confirmation of the flavonoid skeleton. nih.govmdpi.com

Analysis of the Isoflavone this compound: A Methodological Overview

This article details the analytical methodologies employed in the characterization of this compound, an isoflavone isolated from the plant Dalbergia spinosa. The focus is on the spectroscopic and microscopic techniques that are crucial for structural elucidation and source material identification.

Fourier Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. For this compound, this technique is instrumental in confirming the presence of key chemical moieties characteristic of its isoflavone structure.

Although a specific, published FT-IR spectrum for pure this compound is not widely available, the expected absorption bands can be predicted based on its known structure. The isoflavone core of this compound contains several functional groups, including hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O-C) groups. FT-IR analysis would confirm the presence of these groups through their characteristic vibrational frequencies. For instance, the stretching vibration of the hydroxyl groups would appear as a broad band in the high-wavenumber region, while the carbonyl group of the γ-pyrone ring would produce a sharp, strong absorption band. Aromatic ring vibrations and ether linkages would also be identifiable in the fingerprint region of the spectrum.

Interactive Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Carbonyl (C=O) | C=O Stretch | 1600-1650 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether (C-O-C) | C-O Stretch | 1000-1300 |

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing an X-ray beam onto a single, high-quality crystal of the compound. The resulting diffraction pattern of spots is then analyzed to calculate the positions of each atom, yielding an unambiguous model of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For a novel or complex molecule like this compound, X-ray crystallography would provide the ultimate confirmation of its structure, complementing data from other spectroscopic methods. The process would yield specific crystallographic parameters that define the crystal lattice and the exact coordinates of the atoms within it. While detailed crystallographic data for this compound are not present in publicly accessible databases, a successful analysis would provide the parameters listed in the table below, offering an unparalleled level of structural detail.

Interactive Table 2: Typical Parameters Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This compound is isolated from Dalbergia spinosa, a large climbing shrub commonly found in the mangrove forests of India. nih.gov Pharmacognostical analysis of the source plant is essential for authentication and quality control. This involves both macroscopic (morphological) and microscopic evaluation.

Morphological Characterization: Dalbergia spinosa is a shrub that can grow up to 3-6 meters tall, with its branchlets often ending in spines. nih.gov The root system features a branched, cylindrical, and elongated taproot which is yellowish-brown in color. nih.gov The leaves are compound, with 5-11 alternate leaflets. nih.govnih.gov The plant produces small, white to purplish-white flowers and forms flat, brownish, kidney-shaped (reniform) pods that typically contain a single seed. nih.govnih.gov

Microscopic Characterization: A transverse section of the Dalbergia spinosa root reveals a circular outline with a wavy margin. nih.gov The outer layers consist of brown cork cells (phellem). Below this is the phelloderm, composed of parenchymatous cells. The secondary phloem contains sieve cells and parenchyma with starch grains. A distinct cambium layer, typically four cells thick, is arranged in radial rows. The secondary xylem is characterized by prominent vessels, fibers, and lignified wood parenchyma. Uni-seriate medullary rays extend radially from the central pith to the secondary phloem. nih.gov These distinct microscopic features are crucial for correctly identifying the raw plant material used for the isolation of this compound. nih.gov

Interactive Table 3: Summary of Microscopic Features of Dalbergia spinosa Root

| Tissue/Cell Type | Description |

| Periderm | Phellem (cork) is brown; Phelloderm is 4-6 layered with parenchymatous cells. |

| Secondary Phloem | Composed of sieve cells and parenchyma containing starch grains. |

| Cambium | Distinct, 4-layered, and arranged in radial rows. |

| Secondary Xylem | Contains prominent vessels, fibers, and lignified wood parenchyma. |

| Medullary Rays | Uni-seriate (one cell wide), extending from the pith to the phloem. |

In Vitro Pharmacological Investigations and Mechanisms of Action

Cardioprotective Activities

Studies have investigated the cardioprotective effects of Dalspinin, specifically this compound-7-O-β-D-galactopyranoside (DBG), in in vitro models of hypoxic injury using H9c2 cardiomyocytes. Hypoxic conditions were induced using cobalt chloride (CoCl2) to mimic oxygen deprivation. researchgate.netnih.gov

Modulatory Effects on Oxidative Stress Markers (e.g., MDA, SOD, GSH) in Cardiomyocytes

This compound-7-O-β-D-galactopyranoside (DBG) has demonstrated modulatory effects on key oxidative stress markers in H9c2 cardiomyocytes subjected to hypoxic injury. Hypoxia induced by CoCl2 led to increased levels of malondialdehyde (MDA) and decreased levels of superoxide (B77818) dismutase (SOD) activity and reduced glutathione (B108866) (GSH) concentration. researchgate.netnih.gov Pretreatment with DBG ameliorated these oxidative abnormalities. Specifically, DBG treatment resulted in a reduction in MDA concentration and an enhancement in the levels of SOD and GSH in a dose-dependent manner. researchgate.netnih.gov

The following table summarizes the observed effects of CoCl2-induced hypoxia and DBG pretreatment on oxidative stress markers in H9c2 cells:

| Marker | CoCl2-induced Hypoxia | DBG Pretreatment |

| MDA | Increased | Reduced |

| SOD | Decreased | Enhanced |

| GSH | Decreased | Enhanced |

Regulation of Apoptotic Pathways (e.g., Bcl2, Bax, Caspase-3) in Cellular Models

Investigations into the mechanisms of this compound-7-O-β-D-galactopyranoside (DBG) have shown its influence on apoptotic pathways in cellular models of hypoxic injury. Hypoxia induced by CoCl2 in H9c2 cardiomyocytes resulted in an upregulation of pro-apoptotic proteins such as Bax and caspase-3, while the expression of the anti-apoptotic protein Bcl-2 was downregulated. researchgate.netnih.gov DBG pretreatment was found to regulate these apoptotic markers. It enhanced the expression of Bcl-2 and reduced the expression of Bax and caspase-3 in a dose-dependent manner, indicating an anti-apoptotic effect. researchgate.netnih.gov

The impact of CoCl2-induced hypoxia and DBG pretreatment on apoptotic markers in H9c2 cells is summarized below:

| Marker | CoCl2-induced Hypoxia | DBG Pretreatment |

| Bcl-2 | Downregulated | Enhanced |

| Bax | Upregulated | Reduced |

| Caspase-3 | Upregulated | Reduced |

| Cleaved Caspase-3 | Upregulated | Reduced |

Modulation of Hypoxia-Inducible Factor-α (HIF-α) in Hypoxic Injury Models

This compound-7-O-β-D-galactopyranoside (DBG) has been shown to modulate the expression of Hypoxia-Inducible Factor-α (HIF-α) in in vitro hypoxic injury models. In H9c2 cardiomyocytes subjected to CoCl2-induced hypoxia, there was an upregulation of HIF-1α expression. researchgate.netnih.gov Pretreatment with DBG led to a reduced expression of HIF-1α in a dose-dependent manner. researchgate.netnih.gov

In Vitro Cardioprotective Effects in H9c2 Cardiomyoblasts

Studies utilizing H9c2 cardiomyoblasts have demonstrated the in vitro cardioprotective effects of this compound-7-O-β-D-galactopyranoside (DBG). researchgate.netnih.govinternationaljournal.org.in CoCl2 was used to induce a hypoxic condition in these cells, which significantly decreased cell viability and increased lactate (B86563) dehydrogenase (LDH) activity, indicative of cell death. researchgate.netnih.gov Pretreatment with DBG reduced the CoCl2-induced cytotoxicity and LDH activity, thereby preserving cell viability. researchgate.netnih.gov These findings collectively highlight the protective action of DBG against hypoxic damage in H9c2 cells by mitigating oxidative stress and preserving cell viability. researchgate.netnih.gov

Antioxidant Activities

This compound, specifically this compound-7-O-β-D-galactopyranoside (DBG), has exhibited antioxidant activities. nih.gov

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS•+, O2-• scavenging)

The antioxidant potential of this compound-7-O-β-D-galactopyranoside (DBG) has been confirmed through its free radical scavenging capabilities, including DPPH free radical scavenging and ABTS•+ and O2-• scavenging. researchgate.netnih.govacs.org Studies have shown that DBG possesses superior antioxidant potential compared to other isolated compounds in certain contexts. nih.gov The radical scavenging efficiency of flavonoids like this compound is demonstrated by their ability to reduce nitrogen-centered radicals such as ABTS•+. acs.org The scavenging of superoxide anion radicals (O2-•) is also a mechanism by which these compounds exert antioxidant effects. acs.orgnih.gov DPPH radical scavenging is a widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors. mdpi.comagrojournal.orgscispace.com

Inhibition of Lipid Peroxidation

This compound has been investigated for its capacity to inhibit lipid peroxidation, a process involving the oxidative degradation of lipids that can lead to cellular damage. Comparative studies with other flavonoids, such as artocarpin, cycloartocarpin, dalspinosin (B1254842), and this compound-7-O-galactoside, have assessed their antiperoxidative efficiencies. The ability of these compounds to inhibit lipid peroxidation was studied by following the reduction of Mb(IV) induced by the lipid arachidonic acid. These results were compared with known antioxidants like quercetin (B1663063), morin, and Trolox. nih.govacs.org The inhibition of lipid peroxidation by flavonoids, including this compound, is linked to their oxidation potential. nih.govacs.org

Protective Effects against DNA Scission

In addition to inhibiting lipid peroxidation, this compound's protective effects against DNA scission have also been investigated. nih.govacs.org DNA scission refers to the breakage of DNA strands, which can be caused by oxidative stress. The ability of flavonoids to protect against DNA damage is also dependent on their oxidation potential. nih.govacs.org

Mechanisms of Action Related to Poly-phenolic Groups

As a flavonoid, this compound possesses poly-phenolic groups, which are considered key contributors to its observed biological activities, particularly its antioxidant properties. mdpi.comresearchgate.netnih.gov The radical scavenging efficiency of flavonoids is demonstrated by their ability to reduce radical cations like ABTS•+. nih.govacs.org The structure-activity relationships between the chemical structures of flavonoids and their radical scavenging activities have been analyzed, indicating that the number and position of hydroxyl groups, as well as other structural features, influence their efficacy. nih.govacs.orgmdpi.comresearchgate.net Polyphenols can exert their antioxidant effects through various mechanisms, including scavenging free radicals, chelating metal ions, and modulating enzyme activities involved in oxidative processes. mdpi.comresearchgate.netnih.govresearchgate.net The scavenging of superoxide radicals (O2•−) is another mechanism by which these flavonoids demonstrate antioxidant activity. nih.govacs.org

Anti-inflammatory Activities

This compound and other flavonoids have been explored for their anti-inflammatory potential.

In Vitro Anti-inflammatory Mechanisms

In vitro studies have investigated the anti-inflammatory mechanisms of various plant extracts and compounds, including flavonoids. These mechanisms can involve the modulation of inflammatory mediators and pathways. frontiersin.orgdovepress.comnih.govnih.gov For instance, some plant extracts have shown the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage-like cells. nih.gov Other in vitro anti-inflammatory assays include the inhibition of protein denaturation, proteinase activity, and hemolysis. nih.gov While this compound is a flavonoid found in plants studied for anti-inflammatory effects, specific in vitro anti-inflammatory mechanisms directly attributed solely to isolated this compound require further detailed investigation based on the provided search results.

Potential Inhibition of Prostaglandin (B15479496) Biosynthesis Pathway Enzymes (e.g., Lipoxygenase, Phospholipase, Cyclooxygenase)

Inflammation often involves the prostaglandin biosynthesis pathway, which includes enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as phospholipase A2 (PLA2). conicet.gov.arnih.govpoliklinika-harni.hr These enzymes are involved in the production of pro-inflammatory mediators. Some studies on plant extracts containing flavonoids have investigated their ability to inhibit these enzymes as a mechanism of their anti-inflammatory action. conicet.gov.ard-nb.info For example, extracts have been tested for their ability to inhibit COX-1, COX-2, LOX, and sPLA2 enzymes in vitro. conicet.gov.ar Flavonoids have been explored as potential dual inhibitors of COX-2 and 5-LOX. d-nb.info While the search results discuss the inhibition of these enzymes by plant extracts and other flavonoids, direct evidence specifically detailing this compound's inhibitory effects on Lipoxygenase, Phospholipase, or Cyclooxygenase enzymes was not explicitly found within the provided snippets.

Antinociceptive Activity Research

Research has also been conducted to evaluate the antinociceptive activity of plant extracts containing this compound. Antinociceptive agents are compounds that reduce sensitivity to painful stimuli. A study on the methanol (B129727) extract of Dalbergia spinosa stem barks, a plant known to contain this compound, investigated its antinociceptive activity using the acetic acid-induced writhing model in mice. scialert.net The crude methanol extract showed a significant dose-dependent decrease in the number of writhings, suggesting antinociceptive properties. scialert.net At doses of 250 and 500 mg/kg body weight, the extract showed 37.20% and 40.01% inhibition of writhings, respectively. scialert.net This activity was compared to the standard drug diclofenac (B195802) sodium, which showed 68.37% inhibition at 25 mg/kg. scialert.net While this study indicates that an extract containing this compound has antinociceptive effects, it does not isolate the activity specifically to this compound itself.

Table 1: Antinociceptive Activity of Dalbergia spinosa Methanol Extract in Mice

| Treatment Group | Dose (mg/kg body weight) | Inhibition of Writhings (%) |

| Control | - | - |

| Diclofenac Sodium (Standard) | 25 | 68.37 |

| D. spinosa Extract | 250 | 37.20 |

| D. spinosa Extract | 500 | 40.01 |

Data derived from research on the methanol extract of Dalbergia spinosa stem barks. scialert.net

Mechanisms Implicated in Antinociception Studies

While direct studies specifically detailing this compound's antinociception mechanisms in vitro were not prominently found, research into antinociception mechanisms of other compounds provides context. Antinociception can involve various pathways, including the modulation of opioid receptors, cannabinoid receptors (CB1 and CB2), muscarinic receptors, and the inhibition of enzymes like cyclooxygenases (COX) or fatty acid amide hydrolase (FAAH). nih.govimrpress.comcaldolor.complos.orgnih.gov For instance, studies on other compounds have shown antinociceptive effects mediated through the activation of TRPV1 in the brain or the involvement of muscarinic and opioid receptors. imrpress.complos.org Peripheral and spinal sites of action for cannabinoid antinociception have also been investigated. nih.gov

Antimicrobial Activity Studies

Investigations into the antimicrobial activity of this compound have been conducted in vitro. One study mentions this compound as an isoflavone (B191592) isolated from Dalbergia spinosa roots, and refers to in vitro antimicrobial activity of extracts and isolated compounds from Dalbergia stipulacea Roxb. documentsdelivered.com Another source refers to this compound isolated from Spermacoce hispida and its protective effects on cardiomyocytes, although the primary focus is not antimicrobial activity. uncisal.edu.br General methods for evaluating in vitro antimicrobial activity include dilution methods (broth or agar) to determine the minimum inhibitory concentration (MIC), and agar (B569324) diffusion methods like the agar well diffusion method. nih.govfarmaciajournal.com These methods assess the ability of a compound to inhibit visible growth of microorganisms. nih.gov

Modulation of Rumen Microbiome and Metabolites (In Vitro Studies)

In vitro studies investigating the effects of additives on rumen fermentation and methane (B114726) production have identified this compound as a metabolite whose abundance can be affected. researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net These studies often use in vitro gas production techniques with buffered rumen fluid and substrate to simulate rumen conditions. nih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.net

Impact on Methane Production Pathways

Research indicates that certain additives, such as silibinin (B1684548), can influence methane production in vitro by regulating the rumen microbiome and metabolites. researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net While this compound itself is identified as a metabolite in these studies, its direct impact on specific methane production pathways is discussed within the context of the effects of the tested additives. For example, silibinin addition has been shown to linearly reduce methane production in a dose-dependent manner in vitro. nih.govfrontiersin.org Methane production in ruminants is primarily a result of enteric fermentation by methanogens. nih.gov

Regulation of Rumen Microorganism Abundance (e.g., Methanosphaera)

Studies examining the effects of additives on the rumen microbiome have observed changes in the relative abundance of various microorganisms, including methanogens like Methanosphaera. researchgate.netnih.govfrontiersin.orgresearchgate.netplos.org For instance, the addition of silibinin at a concentration of 0.60 g/L in vitro decreased the relative abundance of Methanosphaera, alongside other microorganisms such as Prevotella and Isotricha. researchgate.netnih.govfrontiersin.org Methanosphaera is one of the predominant methanogen genera in the rumen. plos.org

Influence on Ruminal Metabolites and Metabolic Pathways

In vitro fermentation experiments have shown that the addition of certain compounds can upregulate the levels of specific ruminal metabolites, including this compound. researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net Alongside this compound, other metabolites such as 2-Phenylacetamide, Phlorizin, and Silibinin were also found to be upregulated in studies involving silibinin addition. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net These changes in metabolite profiles can affect various metabolic pathways within the rumen, including phenylalanine metabolism, flavonoid biosynthesis, and folate biosynthesis pathways. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net

Here is a table summarizing some of the observed changes in ruminal microorganism abundance with the addition of 0.60 g/L Silibinin in vitro:

| Microorganism | Observed Change in Relative Abundance (with 0.60 g/L Silibinin) |

| Methanosphaera | Decreased |

| Prevotella | Decreased |

| Isotricha | Decreased |

| Ophryoscolex | Decreased |

| unclassified_Rotifera | Decreased |

| Orpinomyces | Decreased |

| Neocallimastix | Decreased |

| Succiniclasticum | Increased |

| NK4A214_group | Increased |

| Candidatus_Saccharimonas | Increased |

| unclassified_Lachnospiraceae | Increased |

Data Source: researchgate.netnih.govfrontiersin.org

Here is a table listing some ruminal metabolites upregulated by the addition of Silibinin in vitro:

| Metabolite |

| This compound |

| 2-Phenylacetamide |

| Phlorizin |

| N6-(1,2-Dicarboxyethyl)-AMP |

| 5,6,7,8-Tetrahydromethanopterin |

| Flavin mononucleotide adenine (B156593) dinucleotide reduced form (FMNH) |

| Pyridoxine 5′-phosphate |

| Silibinin |

| Beta-D-Fructose 6-phosphate |

Data Source: researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Dalspinin and Its Derivatives

Principles of Structure-Activity Relationships in Flavonoids

Flavonoids, including isoflavones like Dalspinin, share a common diphenylpropane skeleton (C6-C3-C6) consisting of two benzene (B151609) rings (A and B) linked by a heterocyclic oxygen-containing C ring. hilarispublisher.comnih.govresearchgate.net The diverse biological activities observed among flavonoids are intrinsically linked to variations in this basic structure. Key structural features that govern flavonoid activity include the degree and pattern of hydroxylation, alkylation, glycosylation, and the presence and oxidation state of the C ring. hilarispublisher.comnih.govfoodengprog.orgnih.gov

The number and position of hydroxyl groups are particularly significant determinants of activity, especially for antioxidant properties. hilarispublisher.comresearchgate.netfoodengprog.orgnih.govmdpi.comirb.hrnih.govresearchgate.net For instance, the presence of an ortho-dihydroxy (catechol) group in the B ring is often associated with enhanced radical scavenging activity. hilarispublisher.comnih.govresearchgate.netirb.hrnih.gov The presence of a C2-C3 double bond in the C ring and a 4-carbonyl group can also influence activity by affecting the planarity of the molecule and the delocalization of electrons, which is relevant for activities like antioxidant capacity and enzyme inhibition. nih.govresearchgate.netfoodengprog.orgirb.hrnih.govacs.orgmdpi.com Modifications such as methylation or glycosylation of hydroxyl groups can significantly alter a flavonoid's polarity, solubility, and interaction with biological targets, thereby impacting its activity. hilarispublisher.comnih.govresearchgate.netmdpi.com

Elucidation of Key Structural Features Correlating with Specific Biological Activities

SAR studies on various flavonoids and isoflavones have identified specific structural motifs critical for particular biological activities. For antioxidant activity, the presence of multiple hydroxyl groups, especially in the B ring (like the catechol group), is a key feature. hilarispublisher.comnih.govresearchgate.netfoodengprog.orgmdpi.comirb.hrnih.gov The C2-C3 double bond and a 4-carbonyl group in the C ring can also contribute to antioxidant potential by facilitating electron delocalization and radical stabilization. nih.govresearchgate.netfoodengprog.orgirb.hrnih.gov

While specific detailed SAR studies focusing solely on this compound across a range of activities are not extensively detailed in the provided information, the general principles established for flavonoids and isoflavones can be applied. This compound is an isoflavone (B191592) with hydroxyl and methoxy (B1213986) substitutions and a methylenedioxy group on the B ring. nih.gov These functional groups and their positions are expected to contribute to its biological profile, potentially influencing its interactions with enzymes, receptors, and reactive species.

Comparative SAR Analysis with this compound Glycosides and Related Isoflavones

Comparative SAR analysis involves examining the differences in biological activity between structurally related compounds to understand the contribution of specific moieties. This compound exists as an aglycone, and its glycosylated form, such as this compound-7-O-galactopyranoside (DBG), has also been studied. researchgate.netnih.gov The primary structural difference lies in the attachment of a sugar moiety (galactose) at the 7-hydroxyl group in DBG. nih.gov

Studies have investigated this compound, dalspinosin (B1254842), and this compound-7-O-galactoside for their antioxidant activities. colab.wsresearchgate.net this compound-7-O-galactopyranoside has been shown to exhibit antioxidant potential and cardioprotective effects. researchgate.net The addition of a glycosyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of flavonoids, affecting their absorption, metabolism, distribution, and excretion, as well as their interaction with biological targets. nih.govresearchgate.netmdpi.com Generally, glycosylation can decrease lipophilicity, which may influence cellular uptake and membrane interactions. nih.gov While glycosylation can sometimes reduce the intrinsic activity at a target site compared to the aglycone due to steric hindrance or altered binding, the increased solubility and altered metabolism can lead to higher concentrations reaching the target tissue or a different metabolic fate, ultimately affecting the observed in vivo activity.

Comparing the activities of this compound (aglycone) and this compound-7-O-galactopyranoside (glycoside) would provide specific insights into the effect of glycosylation at the 7-position on various biological activities. Similarly, comparing the activity of this compound with other isoflavones possessing different substitution patterns or modifications would help delineate the roles of the methylenedioxy group and the specific hydroxylation/methoxylation pattern of this compound's A and B rings in its observed activities.

An interactive data table comparing the activities (e.g., IC50 values for a specific enzyme inhibition or EC50 for antioxidant activity) of this compound, this compound-7-O-galactopyranoside, and selected related isoflavones would ideally be presented here if detailed comparative quantitative data were available from the search results. Such a table would allow users to filter and sort data to observe the impact of specific structural variations on activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the structural or physicochemical properties of compounds (molecular descriptors) and their biological activities. mdpi.comd-nb.inforesearchgate.netmdpi.commdpi.comcore.ac.ukwikipedia.org This approach allows for the prediction of the activity of new or untested compounds based on their structures and can guide the rational design of derivatives with improved properties. researchgate.netmdpi.commdpi.comnih.gov

QSAR studies have been widely applied to flavonoids and isoflavones to model various activities, including antioxidant activity, enzyme inhibition, and cytotoxicity. mdpi.comresearchgate.netmdpi.commdpi.comcore.ac.ukjournal-of-agroalimentary.roscilit.comacs.orgnih.gov The process typically involves calculating a range of molecular descriptors that capture different aspects of the molecule's structure, such as electronic, steric, and topological properties. mdpi.comresearchgate.netmdpi.comcore.ac.uknih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build models that correlate these descriptors with the observed biological activity. mdpi.commdpi.commdpi.comcore.ac.uk

For flavonoids and isoflavones, QSAR models have identified descriptors related to hydroxylation patterns, molecular size and shape, lipophilicity, and electronic properties (like LUMO energy or atomic charges) as important predictors of activity. mdpi.comresearchgate.netcore.ac.uknih.govnih.gov Computational techniques like molecular docking are often used alongside QSAR to provide insights into the potential binding interactions between the compounds and their biological targets at a molecular level. d-nb.infomdpi.comacs.orgnih.gov

While specific QSAR models for this compound were not detailed in the provided search results, the general methodologies applied to other flavonoids and isoflavones can be readily extended to this compound and its derivatives. Developing QSAR models for this compound's activities would involve obtaining quantitative activity data for this compound and a series of structurally related compounds, calculating relevant molecular descriptors, and building statistical models to identify the structural features and properties that are quantitatively related to the observed biological effects. This would provide a predictive tool for designing novel this compound analogs with potentially enhanced activities.

Advanced Analytical Methodologies for Dalspinin Research

Chromatographic Techniques for Dalspinin Quantification and Purity Assessment

Chromatographic methods are essential for separating this compound from complex mixtures, quantifying its presence, and assessing its purity. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly in complex matrices such as plant extracts. HPLC enables the separation and quantification of this compound based on its interaction with a stationary phase and elution by a mobile phase. Studies have employed HPLC for the analysis of this compound and other related compounds in various plant sources. nih.govnih.govnih.govlipidmaps.orgctdbase.org For instance, HPLC-DAD-ESI-MS has been utilized for the comprehensive analysis of polyphenol composition, including this compound. ctdbase.org Methodologies described for the HPLC analysis of related compounds, such as 3,4-dihydroxybenzoic acid and dehydrodiisoeugenol, using a C18 column and methanol (B129727):water mobile phases with UV detection at specific wavelengths (e.g., 260 nm or 274 nm), suggest similar approaches are applicable to this compound analysis. nih.govlipidmaps.org Furthermore, HPLC coupled with mass spectrometry (HPLC-ESI-Q-Qribtrap-MS/MS) has been employed for the identification of components, including this compound, in plant extracts. ctdbase.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique typically used for the analysis of volatile and semi-volatile compounds. While this compound itself may require derivatization to increase its volatility for GC-MS analysis, this technique is relevant in the broader context of analyzing extracts containing this compound, particularly for characterizing the volatile profile of the source material. GC-MS has been applied to analyze the volatile constituents in plant extracts where this compound is also present. nih.govlipidmaps.orgresearchgate.netplantaedb.com Detailed GC-MS parameters, such as programmed heating cycles, carrier gas (e.g., helium) flow rates, and injector and ion source temperatures, have been reported for the analysis of essential oil constituents, providing a framework for potential this compound derivative analysis. nih.govlipidmaps.org

Spectroscopic Techniques for this compound Analysis

Spectroscopic techniques provide valuable information about the structural, optical, and crystalline properties of this compound.

Advanced UV-Vis Spectrophotometric Methods and Validation

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. While UV-Vis spectrophotometry can be used for the quantitative determination of this compound in solution, its application has also been noted in the characterization of nanoparticles synthesized using this compound. The appearance of a surface plasmon resonance (SPR) band in the UV-Vis spectrum is indicative of nanoparticle formation, and specific wavelengths (e.g., 526 nm and 532 nm) have been observed in studies involving this compound-mediated synthesis of gold nanoparticles. This demonstrates an indirect application of UV-Vis in this compound research, highlighting its role in processes where this compound acts as a reducing and capping agent. Method validation in UV-Vis spectrophotometry typically involves establishing parameters such as wavelength of maximum absorbance (λmax), adherence to Beer-Lambert law, and the preparation of calibration curves using standard solutions.

X-ray Diffraction (XRD) for Crystalline Form Characterization

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. In the context of this compound research, XRD has been employed for the characterization of the crystalline form of this compound itself and also for analyzing the crystalline nature of nanoparticles synthesized using this compound. XRD analysis of this compound has revealed its crystal structure to be monoclinic. Furthermore, XRD is routinely used to confirm the crystalline nature of nanoparticles and to identify the specific crystallographic planes present. Studies on gold nanoparticles synthesized with this compound have shown distinct Bragg reflections in the XRD pattern, which can be indexed to specific lattice planes, confirming their crystalline structure.

High-Resolution Transmission Electron Microscopy (HR-TEM) and Selected Area Electron Diffraction (SAED) for Nanoparticle Interactions

High-Resolution Transmission Electron Microscopy (HR-TEM) and Selected Area Electron Diffraction (SAED) are advanced imaging and diffraction techniques that provide detailed information about the morphology, size, and crystalline structure of materials at the nanoscale. These techniques are particularly valuable when investigating the role of this compound in the synthesis and stabilization of nanoparticles. HR-TEM images provide high-resolution visualization of nanoparticle shape, size distribution, and morphology. SAED patterns, obtained from selected areas of the sample, provide diffraction information that confirms the crystalline nature of the nanoparticles and allows for the determination of lattice spacing and crystallographic orientation. Studies utilizing this compound for nanoparticle synthesis have extensively used HR-TEM and SAED to characterize the resulting nanomaterials, providing visual and structural evidence of the interaction between this compound and the metal precursors, and the formation of crystalline nanoparticles.

Method Validation Principles in Natural Product Analysis

The analysis of natural products, including compounds like this compound, necessitates the use of validated analytical methods to ensure the reliability, accuracy, and consistency of results. Method validation is a documented process that demonstrates that an analytical procedure is suitable for its intended purpose sysrevpharm.orgbiopharminternational.comslideshare.netresearchgate.net. This is particularly crucial in the context of natural product research, where complex matrices and the presence of structurally similar compounds can pose analytical challenges. Regulatory bodies such as the International Conference on Harmonisation (ICH) provide guidelines that are widely adopted for validating analytical methods, including those used for herbal drugs and nutraceuticals sysrevpharm.orgbiopharminternational.commdpi.comdemarcheiso17025.com.

The primary objective of method validation is to prove that an analytical method is acceptable for its intended use sysrevpharm.orgbiopharminternational.com. This involves evaluating several key performance parameters to ensure the method's capability. The typical validation characteristics assessed for quantitative analytical methods in natural product analysis include:

Specificity (or Selectivity): The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other matrix components sysrevpharm.orgbiopharminternational.comslideshare.netresearchgate.netmdpi.comnih.govresearchgate.netjru-b.comwjarr.comjuniperpublishers.com. For natural products, this is vital to distinguish the target compound (this compound) from other co-occurring phytochemicals.

Linearity: The ability of the analytical procedure to obtain test results that are directly proportional to the concentration (or amount) of the analyte in the sample within a defined range sysrevpharm.orgbiopharminternational.comslideshare.netresearchgate.netmdpi.comdemarcheiso17025.comnih.govjru-b.comwjarr.combibliotekanauki.plnih.govejgm.co.ukjddtonline.infonih.govbepls.com. Linearity is typically evaluated by analyzing a series of standard solutions at different concentrations and plotting the detector response versus concentration to generate a calibration curve bibliotekanauki.plnih.govejgm.co.uk. A high correlation coefficient (R²) close to 1 indicates good linearity bibliotekanauki.plnih.govejgm.co.ukjddtonline.infotjnpr.orgresearchgate.net.

Range: The interval between the upper and lower concentrations of the analyte for which the analytical method has demonstrated a suitable level of precision, accuracy, and linearity sysrevpharm.orgslideshare.netresearchgate.netdemarcheiso17025.comjru-b.comwjarr.comjddtonline.infonih.gov.

Accuracy: The closeness of agreement between the test results obtained by the method and the true value or a conventionally accepted true value sysrevpharm.orgbiopharminternational.comslideshare.netresearchgate.netnih.govjru-b.comwjarr.comjddtonline.infonih.govbepls.com. Accuracy is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the recovery percentage mdpi.comresearchgate.netbibliotekanauki.plnih.govtjnpr.org.

Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions sysrevpharm.orgbiopharminternational.comslideshare.netresearchgate.netdemarcheiso17025.comnih.govjru-b.comwjarr.comjddtonline.infonih.govbepls.com. Precision can be evaluated at different levels: repeatability (intra-day precision, under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations, including different days, analysts, or equipment) demarcheiso17025.comnih.govjru-b.comjddtonline.infonih.gov. Reproducibility (precision between laboratories) may also be considered nih.gov. Precision is typically expressed as the relative standard deviation (RSD) sysrevpharm.orgdemarcheiso17025.comnih.govnih.govtjnpr.orgresearchgate.net.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions sysrevpharm.orgbiopharminternational.comslideshare.netresearchgate.netmdpi.comnih.govjru-b.comwjarr.combibliotekanauki.plnih.govjddtonline.info.

Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision sysrevpharm.orgbiopharminternational.comslideshare.netresearchgate.netmdpi.comnih.govjru-b.comwjarr.combibliotekanauki.plnih.govjddtonline.infonih.gov. The LOQ is typically higher than the LOD.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters sysrevpharm.orgbiopharminternational.comslideshare.netjru-b.comwjarr.comjddtonline.infonih.govbepls.com. This demonstrates the reliability of the method during normal usage.

System Suitability: Tests performed before or during the analysis to ensure that the chromatographic system is functioning correctly and is capable of providing data of acceptable quality jru-b.comwjarr.comejgm.co.uknih.govashdin.com. Parameters like tailing factor, theoretical plates, and resolution are often assessed jru-b.comjuniperpublishers.comashdin.com.

Research findings on the validation of analytical methods for flavonoids, which are structurally similar to this compound, illustrate the application of these principles. For example, an HPLC-based method for the analysis of orientin (B1677486) and isoorientin (B1672268) in Vaccinium bracteatum leaf extract was validated according to ICH guidelines, evaluating specificity, linearity, LOD, LOQ, precision, and recovery mdpi.com. The linearity for orientin and isoorientin showed R² values ≥ 0.9999 in the range of 1.0–50.0 μg/mL mdpi.com. Precision, assessed by intra-day and inter-day RSD values, was less than 2.0%, and average recoveries ranged from 98.30% to 101.57% for orientin and 97.81% to 102.14% for isoorientin mdpi.com.

Another study validated an HPLC method for determining quercetin (B1663063) and kaempferol (B1673270) in broccoli, assessing selectivity, linearity, precision, accuracy, LOD, and LOQ researchgate.netbibliotekanauki.pl. The method showed good linearity with R² > 0.99, and recoveries were within 98.07-102.15% for quercetin and 97.92-101.83% for kaempferol researchgate.netbibliotekanauki.pl. The method demonstrated selectivity by achieving good separation of the target flavonoids from other broccoli compounds researchgate.netbibliotekanauki.pl.

The validation of a method for separating flavonoid isomers in common buckwheat sprouts using HPLC-PDA also evaluated range, linearity, precision, accuracy, LOD, and LOQ nih.gov. Linearity for several flavonoids, including orientin and isoorientin, showed correlation coefficients of 0.9999 over a specific range, and recovery values between 96.67% and 103.60% confirmed accuracy nih.gov. Precision was confirmed by intra-day and inter-day RSD values below 5.21% and 5.40%, respectively nih.gov.

These examples highlight the standard parameters and typical acceptance criteria used in validating analytical methods for natural products, providing a framework for the rigorous analysis required for compounds like this compound.

Here is an example of how validation data might be presented in a table, based on the research findings for flavonoid analysis:

| Validation Parameter | Analyte 1 (e.g., Orientin) | Analyte 2 (e.g., Isoorientin) | Acceptance Criteria (Typical) |

| Specificity | No significant interference from matrix components | No significant interference from matrix components | Clear separation of analyte peak from others |

| Linearity (R²) | ≥ 0.9999 mdpi.com | ≥ 0.9999 mdpi.com | ≥ 0.995 or ≥ 0.999 depending on the method's purpose nih.govresearchgate.net |

| Range | 1.0–50.0 μg/mL mdpi.com | 1.0–50.0 μg/mL mdpi.com | Defined range based on expected concentrations sysrevpharm.orgslideshare.netresearchgate.netdemarcheiso17025.comjru-b.comwjarr.comjddtonline.infonih.gov |

| Accuracy (% Recovery) | 98.30–101.57% mdpi.com | 97.81–102.14% mdpi.com | Typically 98-102% for major components, wider for minor demarcheiso17025.comresearchgate.netbibliotekanauki.pltjnpr.org |

| Precision (Intra-day RSD%) | < 2.0% mdpi.com | < 2.0% mdpi.com | Typically < 2% for major components, < 5% for minor demarcheiso17025.comnih.govtjnpr.org |

| Precision (Inter-day RSD%) | < 2.0% mdpi.com | < 2.0% mdpi.com | Typically < 2% for major components, < 5% for minor demarcheiso17025.comnih.govtjnpr.org |

| LOD | Not specified in snippet mdpi.com | Not specified in snippet mdpi.com | Signal-to-noise ratio of 3:1 ejgm.co.uk |

| LOQ | Not specified in snippet mdpi.com | Not specified in snippet mdpi.com | Signal-to-noise ratio of 10:1 ejgm.co.uk |

| Robustness | Demonstrated by minimal impact of small variations | Demonstrated by minimal impact of small variations | Results remain within acceptance criteria despite small changes in parameters sysrevpharm.orgbiopharminternational.comslideshare.netjru-b.comwjarr.comjddtonline.infonih.govbepls.com |

The validation process ensures that analytical methods used in this compound research provide reliable quantitative and qualitative data, which is fundamental for its characterization, quality control, and further scientific investigation.

Future Directions and Emerging Research Avenues for Dalspinin

Discovery and Characterization of Novel Dalspinin Analogs and Derivatives

Future research should focus on the systematic discovery and characterization of novel this compound analogs and derivatives. This compound is a naturally occurring isoflavone (B191592) found in plants like Dalbergia spinosa and Spermacoce hispida. phcogrev.complantsjournal.comwisdomlib.org The identification of this compound-7-O-β-D-galactopyranoside (DBG) as a new isoflavone with superior antioxidant potential compared to other isolated compounds from S. hispida highlights the potential for discovering derivatives with enhanced bioactivity. researchgate.netresearchgate.net

Strategies for discovering novel analogs could involve:

Isolation from Natural Sources: Continued exploration of Dalbergia and Spermacoce species, as well as other plant sources, using advanced phytochemical screening techniques to isolate new structural variants of this compound. phcogrev.comnih.govresearchgate.net

Chemical Synthesis and Modification: Designing and synthesizing this compound derivatives with modifications to the core isoflavone structure or glycosylation patterns. This can allow for targeted alterations in solubility, stability, bioavailability, and biological activity.

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies on isolated and synthesized analogs to understand how specific structural features influence their biological effects. This will guide the rational design of more potent and selective compounds.

Characterization of novel analogs should include comprehensive spectroscopic analysis for structural elucidation and in vitro assays to evaluate their biological activities, such as antioxidant, anti-inflammatory, and cardioprotective effects. researchgate.netacs.orgnih.gov

Comprehensive Investigation of this compound's Molecular Targets and Pathways

A critical area for future research is the comprehensive investigation of the specific molecular targets and biological pathways modulated by this compound. While studies suggest this compound's involvement in modulating oxidative stress and apoptosis, the precise proteins and signaling cascades it interacts with are not fully understood. researchgate.netacs.org

Research approaches should include:

Target Identification Techniques: Utilizing techniques such as pull-down assays, activity-based protein profiling, and mass spectrometry to identify proteins that directly bind to this compound or its active metabolites.

Pathway Analysis: Employing biochemical and cell biology techniques to investigate the downstream effects of this compound on key signaling pathways involved in oxidative stress response (e.g., Nrf2 pathway), apoptosis (e.g., caspase cascades), and inflammation (e.g., NF-κB pathway). researchgate.netnih.govnrfhh.com

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression profiles in cells or tissues treated with this compound to identify affected biological processes and pathways on a larger scale. humanspecificresearch.orgbiobide.comuninet.edunih.gov

Understanding the specific molecular interactions will provide insights into this compound's mechanisms of action and help identify potential therapeutic applications.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Integrating omics technologies, such as metabolomics and proteomics, offers a powerful approach to gain a holistic understanding of this compound's effects on biological systems. humanspecificresearch.orgbiobide.comuninet.edunih.govmdpi.com

Potential applications of omics technologies include:

Metabolomics: Analyzing the complete set of metabolites in biological samples after this compound treatment to identify metabolic pathways that are altered. This can reveal how this compound influences cellular metabolism and identify potential biomarkers of its activity. humanspecificresearch.orgbiobide.comuninet.edunih.govmdpi.com

Proteomics: Studying the entire protein complement of cells or tissues to identify changes in protein abundance, modifications, and interactions in response to this compound. This can help confirm predicted protein targets and uncover unexpected protein-level effects. humanspecificresearch.orgbiobide.comuninet.edunih.govmdpi.com

Integrated Omics Analysis: Combining data from multiple omics platforms to build a more comprehensive picture of this compound's impact, identifying interconnected molecular changes across different biological levels. humanspecificresearch.orgnih.gov

These technologies can provide vast datasets that require sophisticated bioinformatics tools for analysis and interpretation. uninet.edu

Development of Advanced Computational Models for Predicting this compound's Bioactivities

Computational modeling plays an increasingly important role in drug discovery and can significantly accelerate research on this compound. nih.govgithub.ioijsrmt.comnih.gov

Future directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on the chemical structures of this compound and its analogs and their experimentally determined bioactivities. These models can predict the activity of new or untested compounds. ijsrmt.com

Molecular Docking and Dynamics Simulations: Utilizing molecular docking to predict the binding affinity and interaction modes of this compound and its derivatives with potential protein targets. Molecular dynamics simulations can provide insights into the stability of these interactions over time. nih.govnrfhh.comresearcher.life

Network Pharmacology: Applying network pharmacology approaches to analyze the complex interactions of this compound with multiple targets and pathways within biological networks, providing a systems-level understanding of its effects.

Machine Learning and Deep Learning: Employing advanced machine learning and deep learning algorithms to build predictive models for this compound's bioactivities based on large datasets of chemical structures and biological assay results. nih.govgithub.ioijsrmt.comnih.govrsc.org

These computational approaches can help prioritize compounds for experimental testing, predict potential off-target effects, and elucidate complex mechanisms.

Exploration of this compound's Interactions within Complex Biological Systems (e.g., Microbiome)

Investigating this compound's interactions within complex biological systems, such as the human microbiome, represents an emerging and important research avenue. The gut microbiome is known to influence the metabolism and bioavailability of natural compounds, and there can be reciprocal interactions where compounds affect microbial composition and activity. kcl.ac.ukmdpi.comprinceton.edunih.gov

Research in this area could explore:

Microbial Metabolism of this compound: Studying how gut bacteria metabolize this compound and whether these metabolites have different or enhanced biological activities compared to the parent compound.

Interaction with Microbiome-Derived Metabolites: Exploring potential interactions between this compound and metabolites produced by the microbiome, which could influence its activity or lead to synergistic or antagonistic effects. mdpi.comprinceton.edu

Understanding these complex interactions is crucial for predicting this compound's in vivo efficacy and identifying potential roles in modulating microbiome-related health conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.